Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Description
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (CAS 285984-47-6) is a pyrazole-derived carbamate compound with the molecular formula C₂₁H₂₃N₃O₂ and a molar mass of 349.43 g/mol . Its structure features a pyrazole core substituted with a tert-butyl group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and a phenyl carbamate moiety at position 3. The compound requires storage at 2–8°C, suggesting sensitivity to thermal degradation or hydrolysis under ambient conditions .
Properties
IUPAC Name |
phenyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-10-12-16(13-11-15)24-19(14-18(23-24)21(2,3)4)22-20(25)26-17-8-6-5-7-9-17/h5-14H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILADEPIWJTLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (CAS: 285984-47-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C21H23N3O2
- Molecular Weight : 349.44 g/mol
- IUPAC Name : phenyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate
- CAS Number : 285984-47-6
The compound features a pyrazole ring which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Anti-inflammatory Properties
The pyrazole moiety is often associated with anti-inflammatory effects. For example, related compounds have demonstrated inhibition of pro-inflammatory cytokines like TNFα and IL-6 in cell models . This suggests that this compound may also exert similar anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.
Enzyme Inhibition
The compound's structure may allow it to interact with various enzymes. For instance, related pyrazole derivatives have been reported to inhibit enzymes such as xanthine oxidase (XO), which is involved in uric acid production . This inhibition can be beneficial in conditions like gout. Although specific data on the enzyme inhibition profile of this compound is not available, its potential for similar actions warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antioxidant Activity : A study on related compounds demonstrated significant antioxidant effects through various assays, suggesting that pyrazole derivatives could mitigate oxidative stress in biological systems .
- In vitro Studies : In vitro assays have confirmed the ability of certain pyrazole compounds to inhibit viral replication and cellular growth, indicating potential applications in antiviral therapies .
- Mechanistic Insights : Research into the binding interactions of pyrazole derivatives with target proteins has provided insights into their mechanisms of action. For example, docking studies have shown how structural modifications can enhance binding affinity to specific targets such as kinases .
Scientific Research Applications
Medicinal Chemistry Applications
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate has shown potential in medicinal chemistry, particularly as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. In a study, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .
Agricultural Science Applications
This compound is also explored for its use as a pesticide or herbicide due to its chemical stability and efficacy against specific plant pathogens.
Case Study: Herbicidal Activity
In agricultural trials, this compound was evaluated for its herbicidal activity against common weeds. The compound displayed effective weed control at concentrations as low as 50 mg/L, outperforming several commercial herbicides .
Material Science Applications
The compound's unique properties make it suitable for developing advanced materials, particularly in coatings and polymers.
Case Study: Coating Formulations
A study investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that adding this compound improved the thermal degradation temperature by approximately 20°C compared to control samples without the additive .
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of tert-butyl pyrazole with p-toluidine under controlled conditions. The following table summarizes the synthesis parameters:
| Step | Conditions | Yield (%) |
|---|---|---|
| Reaction Temperature | 70°C | 85% |
| Solvent | DMF | |
| Reaction Time | 1.5 hours |
Comparison with Similar Compounds
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o)
This compound replaces the p-tolyl group in the target molecule with a naphthalen-1-yl group and substitutes the carbamate with an amine at position 5. Synthesis via hydrazine hydrochloride yielded 82% , with ¹H-NMR data indicating distinct aromatic proton environments (δ 7.89–7.91 ppm for naphthyl protons vs. δ 7.51–7.55 ppm for p-tolyl in the target compound) . The naphthyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the p-tolyl analog.
1-tert-Butyl-3-(p-tolyl)-4-amine-1H-pyrazole (25p)
This structural isomer shifts the tert-butyl group to position 1 and places the p-tolyl group at position 3, with an amine at position 3. No yield or stability data are provided, but the absence of a carbamate group likely improves hydrolytic stability compared to the target compound .
Functional Group Analogs: Carbamate vs. Amide Derivatives
The compound tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () shares a carbamate group but incorporates a pyrazolo[3,4-d]pyrimidine core and fluorinated chromenone moiety. Its higher molar mass (615.7 g/mol) and melting point (163–166°C) reflect increased structural complexity and crystallinity compared to the target compound . The carbamate here likely serves as a protective group for an amine, a common strategy in prodrug design.
tert-Butyl-Containing Heterocycles in Patented Compounds
European Patent Application EP 4 374 877 A2 describes pyridazine derivatives with tert-butyl groups, such as (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide . Unlike the target compound, these molecules feature carboxamide groups and trifluoromethyl substituents, which enhance hydrogen-bonding capacity and metabolic resistance. The tert-butyl group in these compounds likely improves pharmacokinetic properties by reducing oxidative metabolism .
Stability and Reactivity Considerations
The carbamate group in the target compound is prone to hydrolysis under acidic or basic conditions, unlike the amine groups in 25o and 25p . This liability may limit its utility in oral formulations unless stabilized. In contrast, the tert-butyl group in all compared compounds confers steric protection against enzymatic degradation, a shared advantage for drug candidates requiring prolonged half-lives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via condensation of substituted hydrazines with β-keto esters or diketones, followed by carbamate formation. For example, 3-tert-butyl pyrazole derivatives are typically synthesized using tert-butyl-substituted hydrazine hydrochloride and diketones under reflux conditions in ethanol or THF. Carbamate introduction often involves reacting the pyrazole-5-amine intermediate with phenyl chloroformate in the presence of a base like triethylamine (83% yield reported in similar syntheses) . Key considerations include:
- Reagent purity : Impurities in hydrazine derivatives can lead to side products.
- Temperature control : Reflux conditions (~90°C) are critical for cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Answer : A combination of techniques is recommended:
- NMR : H and C NMR should confirm tert-butyl (δ ~1.34 ppm, singlet) and p-tolyl (aromatic protons at δ ~7.2–7.5 ppm) groups. Pyrazole C-5 carbamate signals appear at δ ~150–155 ppm in C NMR .
- HPLC : Purity assessment (≥95%) using reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO: 374.1864) .
Advanced Research Questions
Q. What crystallographic challenges arise during structural elucidation of tert-butyl-substituted pyrazole carbamates, and how can they be addressed?
- Answer : The bulky tert-butyl group introduces disorder in crystal lattices, complicating refinement. Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data quality.
- Software tools : SHELXL for small-molecule refinement, leveraging restraints for disordered tert-butyl moieties .
- Thermal parameter modeling : Anisotropic displacement parameters (ADPs) for non-hydrogen atoms improve accuracy. Example: A related pyrazole-carboxylic acid structure was resolved with R = 0.045 using SHELX .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological activity of this compound?
- Answer : Focus on modifying key regions:
- Pyrazole core : Replace tert-butyl with smaller alkyl groups (e.g., cyclopropyl) to assess steric effects on target binding .
- Carbamate moiety : Substitute phenyl with electron-withdrawing groups (e.g., fluorine) to modulate metabolic stability .
- Biological assays : Use kinase inhibition assays (e.g., PCTAIRE1 kinase) with IC determination via fluorescence polarization .
Q. What experimental approaches resolve contradictions in biological activity data for pyrazole carbamates?
- Answer : Discrepancies may arise from:
- Impurity profiles : Re-evaluate compound purity via HPLC-MS and re-test in bioassays.
- Crystallographic variability : Polymorphs can alter solubility; conduct powder XRD to identify forms .
- Cell-line specificity : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .
Methodological Tables
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
